4-Hydroxy-3-methylbenzoic acid

Vue d'ensemble

Description

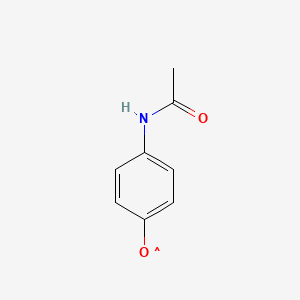

Acide 4-hydroxy-3-méthylbenzoïque : est un composé organique de formule moléculaire C8H8O3 et de masse moléculaire 152,15 g/mol acide 4-hydroxy-m-toluique . Ce composé se caractérise par un cycle benzénique substitué par un groupe hydroxyle en position 4 et un groupe méthyle en position 3. Il se présente sous la forme d'un solide blanc à blanc cassé, soluble dans les solvants organiques.

Mécanisme D'action

Target of Action

It’s known that benzylic compounds, which include 4-hydroxy-3-methylbenzoic acid, typically react via an sn1 or sn2 pathway .

Mode of Action

It’s known that benzylic compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, replaces a leaving group in the molecule. The exact mode of action would depend on the specific biochemical context in which the compound is acting.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The compound’s bioavailability, how quickly and to what extent it enters systemic circulation, would depend on these properties. More research is needed to understand these aspects .

Result of Action

It’s known that the compound is a normal organic acid identified in urine specimens from a healthy population . This suggests that it might play a role in normal metabolic processes.

Analyse Biochimique

Biochemical Properties

4-Hydroxy-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in the metabolism of aromatic compounds, such as hydroxylases and dehydrogenases. These interactions often involve the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, this compound can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function. These threshold effects highlight the importance of dosage in determining the biological activity of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as hydroxylases and dehydrogenases, which catalyze the conversion of this compound into more polar metabolites. These metabolites can then enter various biochemical pathways, contributing to the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 4-hydroxy-3-méthylbenzoïque peut être synthétisé par différentes méthodes. Une méthode courante consiste à oxyder le 2,4-xylénol en utilisant un agent oxydant tel que le permanganate de potassium ou l'acide chromique . La réaction se produit généralement en milieu acide et nécessite un contrôle précis de la température et du temps de réaction pour obtenir des rendements élevés.

Méthodes de production industrielle : En milieu industriel, la production d'acide 4-hydroxy-3-méthylbenzoïque peut impliquer l'oxydation catalytique du 3-méthylphénol (m-crésol) en utilisant des catalyseurs tels que des sels de cobalt ou de manganèse . Ce procédé est souvent réalisé dans un réacteur à écoulement continu afin d'assurer une conversion efficace et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-hydroxy-3-méthylbenzoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former de l'aldéhyde 4-hydroxy-3-méthylbenzoïque ou de l'acide 4-hydroxy-3-méthylbenzoïque .

Réduction : Les réactions de réduction peuvent le convertir en .

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes :

Agents oxydants : Permanganate de potassium, acide chromique.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits formés :

- Aldéhyde 4-hydroxy-3-méthylbenzoïque

- Alcool 4-hydroxy-3-méthylbenzylique

- Divers dérivés substitués en fonction des réactifs utilisés .

4. Applications de la recherche scientifique

Chimie : L'acide 4-hydroxy-3-méthylbenzoïque est utilisé comme bloc de construction en synthèse organique. Il sert de précurseur pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques .

Biologie : En recherche biologique, ce composé est étudié pour ses propriétés antioxydantes potentielles. Il a été identifié comme un acide organique normal dans des échantillons d'urine de personnes en bonne santé, ce qui indique son rôle dans le métabolisme humain .

Médecine : Des recherches sont en cours pour explorer les applications thérapeutiques potentielles de l'acide 4-hydroxy-3-méthylbenzoïque, notamment dans le développement de nouveaux médicaments dotés de propriétés antioxydantes et anti-inflammatoires .

Industrie : Dans le secteur industriel, l'acide 4-hydroxy-3-méthylbenzoïque est utilisé dans la production de colorants, de polymères et d'autres produits chimiques de spécialité. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire précieux dans la fabrication chimique .

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-hydroxy-3-méthylbenzoïque est principalement lié à ses propriétés antioxydantes. Il peut piéger les radicaux libres et réduire le stress oxydatif dans les systèmes biologiques. Le groupe hydroxyle sur le cycle benzénique joue un rôle crucial dans son activité antioxydante en cédant des atomes d'hydrogène pour neutraliser les espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Chemistry: 4-Hydroxy-3-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antioxidant properties. It has been identified as a normal organic acid in urine specimens from healthy individuals, indicating its role in human metabolism .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with antioxidant and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in chemical manufacturing .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide 4-hydroxybenzoïque

- Acide 3-hydroxy-4-méthylbenzoïque

- Acide 4-hydroxy-3-méthoxybenzoïque

Comparaison : L'acide 4-hydroxy-3-méthylbenzoïque est unique en raison de la présence à la fois d'un groupe hydroxyle et d'un groupe méthyle sur le cycle benzénique. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une réactivité accrue dans les réactions de substitution par rapport à l'acide 4-hydroxybenzoïque, qui n'a pas de groupe méthyle . Le groupe méthyle influence également la solubilité et le point de fusion du composé, ce qui le rend adapté à des applications industrielles spécifiques .

Propriétés

IUPAC Name |

4-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHNKUKQYVHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198148 | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.6 mg/mL at 100 °C | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-76-3 | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-3-methylbenzoic acid in the bacterial metabolism of 2,4-xylenol?

A: this compound is a key intermediate in the bacterial degradation pathway of 2,4-xylenol. Research indicates that the metabolism of 2,4-xylenol begins with the oxidation of the methyl group para to the hydroxyl group, yielding this compound. [] This compound is then further metabolized through a series of enzymatic reactions, eventually leading to the formation of β-oxoadipic acid. []

Q2: Which enzymes are involved in the formation and further metabolism of this compound during 2,4-xylenol degradation?

A: While the specific enzymes responsible for the initial oxidation of 2,4-xylenol to this compound haven't been fully characterized, research suggests the involvement of oxygenase enzymes. [] Further metabolism of this compound involves its oxidation to 4-hydroxyisophthalic acid, a reaction requiring NADH as a cofactor. [] Subsequently, 4-hydroxyisophthalic acid is converted to β-oxoadipic acid via a pathway that may involve protocatechuic acid as an intermediate and utilize both NADH and NADPH as cofactors. []

Q3: Can this compound be formed from compounds other than 2,4-xylenol?

A: Yes, research demonstrates that this compound can also be formed during the anaerobic degradation of o-cresol by a specific bacterial consortium. [] In this pathway, o-cresol undergoes carboxylation at the para position relative to the hydroxyl group, leading to the transient formation of this compound. [] This compound is then further dehydroxylated to form 3-methylbenzoic acid. []

Q4: What spectroscopic data is available for this compound?

A: Vibrational spectroscopic data for this compound has been obtained using FT-Raman and FTIR spectroscopy. [] These studies provided detailed information about the molecule's vibrational modes, which were further analyzed using DFT calculations to assign the observed spectral bands. [] This data can be valuable for identifying and characterizing this compound in various samples.

Q5: Have there been any computational studies on this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties and vibrational modes of this compound. [] These studies have provided insights into the molecule's HOMO-LUMO interactions, which are relevant for understanding its potential biological activity. [] Additionally, Mulliken charge analysis and molecular electrostatic potential (MEP) studies have been conducted to further characterize the electronic structure and properties of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)